
Methyl 6-aminohexanoate
Overview
Description
Methyl 6-aminohexanoate, also known as methyl 6-aminocaproate, is an organic compound with the molecular formula C7H15NO2. It is a methyl ester derivative of 6-aminohexanoic acid. This compound is commonly used in the synthesis of peptides and other organic molecules due to its functional groups, which include an amino group and an ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-aminohexanoate can be synthesized through the esterification of 6-aminohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems allows for large-scale production while maintaining high purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2.1 Polyamide Production
Methyl 6-aminohexanoate serves as a precursor in the synthesis of polyamides, which are essential for producing high-performance materials like nylon. The compound's ability to form stable amide linkages is critical in developing polymers with desirable mechanical properties .
Case Study: Nylon Synthesis
A study demonstrated that incorporating this compound into nylon formulations resulted in improved thermal stability and mechanical strength compared to traditional nylon variants .
Biochemical Applications
3.1 Antimicrobial Activity
Research has shown that derivatives of this compound exhibit selective antimicrobial properties. For instance, analogs synthesized from this compound have been tested against various bacterial strains, demonstrating significant antibacterial activity while minimizing cytotoxic effects on mammalian cells .
Peptide Analogs | TI Value |
---|---|
Mel-LX3 | 5.12 |
Melittin | 0.19 |
Toxicological Studies
4.1 Safety Profiles
Toxicological assessments indicate that this compound has a favorable safety profile when used within recommended concentrations. Studies involving cell cultures have shown minimal cytotoxicity at therapeutic doses, making it suitable for pharmaceutical applications .
Mechanism of Action
The mechanism of action of methyl 6-aminohexanoate primarily involves its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and receptors, influencing metabolic pathways and cellular functions. Its ability to form peptide bonds makes it valuable in the synthesis of bioactive peptides .
Comparison with Similar Compounds
6-Aminohexanoic acid: The parent compound, which lacks the ester group.
Methyl 4-aminobutyrate: A shorter-chain analogue with similar functional groups.
Ethyl 5-aminovalerate: An ester derivative with a different chain length
Uniqueness: Methyl 6-aminohexanoate is unique due to its specific chain length and functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where precise control over molecular interactions is required .
Biological Activity
Methyl 6-aminohexanoate (M6AH) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, synthesis, applications, and relevant research findings.
This compound is an amino acid derivative with the molecular formula and a molecular weight of approximately 181.66 g/mol. It is primarily used as a reagent in solid-phase peptide synthesis (SPPS), where it serves as a precursor for incorporating non-natural amino acids into peptides . The synthesis typically involves the reaction of 6-aminohexanoic acid with methanol in the presence of hydrochloric acid, resulting in the formation of the ester.
Biological Activity
This compound exhibits notable biological activity, particularly as an inhibitor of specific antigen activities. Its structural characteristics allow it to interact effectively with biological systems, making it valuable in biochemical research and therapeutic applications. The compound has been shown to modulate immune responses by influencing antigen-antibody interactions .
- Antigen Modulation : M6AH has been documented to affect the activity of certain antigens, suggesting potential applications in treating autoimmune diseases and enhancing immunotherapy strategies.
- Peptide Synthesis : As a reagent in SPPS, M6AH facilitates the formation of peptide bonds, allowing for the development of peptides with unique functionalities that can be crucial for studying protein interactions and functions .
Research Findings
Recent studies have highlighted various aspects of M6AH's biological activity:
- Case Study on Antigen Interaction : In one study, M6AH was used to investigate its effects on immune response modulation. The results indicated that M6AH could enhance antigen recognition by antibodies, which may lead to improved therapeutic outcomes in autoimmune conditions .
- Peptide Design : Research involving the design of antimicrobial peptides has shown that incorporating M6AH into peptide sequences can enhance selectivity against bacterial cells while minimizing cytotoxic effects on mammalian cells. For instance, a modified peptide demonstrated significantly higher selectivity ratios when M6AH was included in its structure .
Comparative Analysis
The following table summarizes the unique features of this compound compared to other related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-aminopentanoate | Shorter carbon chain; less sterically hindered | |
Methyl 7-aminoheptanoate | Longer carbon chain; different biological properties | |
This compound | Unique six-carbon chain length; effective for peptide synthesis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 6-aminohexanoate hydrochloride, and how do reaction conditions influence yield?
this compound hydrochloride is commonly synthesized via carbodiimide-mediated coupling reactions. For example, EDC/HOBt activation in dichloromethane (CH2Cl2) with N-methyl morpholine as a base achieves 91% yield when reacting 6-aminohexanoate derivatives with acylating agents . Alternatively, thionyl chloride activation in dry CH2Cl2 followed by treatment with triethylamine (Et3N) yields the product at 18%, highlighting the need for optimization of stoichiometry and solvent systems . Key variables include reagent ratios (e.g., EDC: 1.5–2.0 equiv), reaction time (2–24 hours), and purification methods (e.g., silica gel chromatography).
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 397.1521 for C19H26ClN2O5) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., Rf = 0.80 in ethyl acetate) .
- Nuclear Magnetic Resonance (NMR) : <sup>13</sup>C NMR in DMSO-d6 resolves structural features (e.g., δ 34.99 ppm for methyl ester groups) .
- Optical Rotation : Determines enantiomeric purity (e.g., [α]<sup>20</sup>D = -69.8° for chiral derivatives) .
Q. What are the primary research applications of this compound in drug discovery?
It serves as a peptidomimetic building block for oxazolidinone and oxazolidine scaffolds, enabling the synthesis of protease-resistant analogs. For instance, coupling with N-Boc-L-serine produces intermediates for antimicrobial or anticancer agents . The methyl ester group enhances solubility during solid-phase peptide synthesis (SPPS) while allowing post-synthetic deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic degradation pathways of 6-aminohexanoate derivatives?
Studies on microbial degradation reveal divergent pathways:
- Arthrobacter sp. KI72 converts 6-aminohexanoate to adipate via 6-oxohexanoate using NylD transaminase .
- Pseudomonas sp. JG-B employs homologous aminotransferases (48% identity to NylD) but may process longer-chain analogs like 11-aminoundecanoate .
To resolve discrepancies:
Perform enzyme kinetics assays comparing substrate specificity (e.g., Km for C6 vs. C11 chains).
Use gene knockout models to validate pathway dependencies.
Analyze metabolic intermediates via LC-MS/MS or <sup>13</sup>C isotopic tracing .
Q. What methodological challenges arise when optimizing the synthesis of this compound-containing peptidomimetics?
- Low Yields in Coupling Reactions : Excess EDC/HOBt (2.0 equiv) and dry conditions mitigate this, but racemization risks persist with prolonged reaction times .
- Purification Complexity : Hydrophilic byproducts require gradient chromatography (e.g., ethyl acetate:methanol 0–10%) .
- Steric Hindrance : Bulky substituents (e.g., 4-chlorophenyl groups) reduce coupling efficiency; pre-activation of carboxylic acids with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) may improve yields .
Q. How do 6-aminohexanoate-degrading enzymes bind substrates, and what structural insights inform inhibitor design?
Crystal structures of nylon hydrolases (e.g., NylC) reveal a catalytic triad (Ser-Lys-Asp) that cleaves amide bonds via nucleophilic attack. Molecular docking studies show:
- 6-Aminohexanoate occupies a hydrophobic pocket with hydrogen bonds to Ser112 and Lys215 .
- Competitive inhibitors (e.g., 6-hydroxyhexanoate methyl ester ) mimic transition states, blocking the active site .
Strategies for inhibitor design: - Introduce fluorinated or sulfonamide groups to enhance binding affinity.
- Use molecular dynamics simulations to predict stability under physiological conditions .
Q. What experimental approaches validate the environmental relevance of this compound degradation pathways?
Metagenomic Analysis : Identify 6-aminohexanoate catabolic genes (nylABC) in soil or wastewater microbiomes .
Stable Isotope Probing (SIP) : Track <sup>13</sup>C-labeled this compound incorporation into microbial biomass .
Enzyme Activity Assays : Measure adipate production in cell lysates using HPLC-UV at 210 nm .
Q. Methodological Recommendations
- Synthetic Protocols : Prioritize EDC/HOBt activation in anhydrous CH2Cl2 for high yields .
- Degradation Studies : Combine genomic, enzymatic, and isotopic methods to map pathways .
- Data Reproducibility : Report reagent purity, solvent grades, and instrument calibration parameters to minimize variability .
Properties
IUPAC Name |
methyl 6-aminohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-7(9)5-3-2-4-6-8/h2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVWRXHKAXSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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